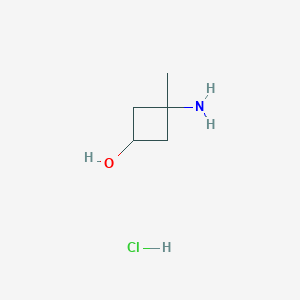

trans-3-Amino-3-methylcyclobutanol hydrochloride

Description

Significance of Cyclobutane (B1203170) Ring Systems in Medicinal Chemistry and Organic Synthesis

The cyclobutane ring is the second most strained saturated monocarbocycle, which imparts it with distinct chemical characteristics. smolecule.com This inherent ring strain, combined with a non-planar, puckered conformation, makes cyclobutane scaffolds valuable motifs in the design of novel molecules. smolecule.com In medicinal chemistry, the incorporation of a cyclobutane ring can offer several advantages, including enhanced metabolic stability, improved potency, and better selectivity for biological targets. The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be advantageous for binding to enzymes and receptors. This conformational restriction is a key attribute that medicinal chemists leverage to fine-tune the pharmacological profiles of drug candidates.

Furthermore, cyclobutane moieties can serve as bioisosteres for other chemical groups, such as phenyl rings, while offering improved physicochemical properties. Their three-dimensional nature provides a scaffold for creating molecules with diverse shapes, which is a departure from the often flat structures of aromatic compounds.

Stereochemical Considerations in Cyclobutane Derivatives

The stereochemistry of cyclobutane derivatives is a critical aspect that dictates their biological activity and chemical reactivity. Due to the puckered nature of the cyclobutane ring, substituents can occupy either axial or pseudo-equatorial positions. This leads to the existence of cis and trans diastereomers, which can have significantly different biological and chemical properties. The precise spatial arrangement of functional groups on the cyclobutane ring is crucial for molecular recognition by biological targets.

Properties

IUPAC Name |

3-amino-3-methylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAWFZMTTJCICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-64-2, 1403766-99-3, 1403767-32-7 | |

| Record name | Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-Amino-3-methylcyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-Amino-3-methylcyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-3-methylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 3 Amino 3 Methylcyclobutanol Hydrochloride

Historical Overview of Synthetic Routes

An early synthetic route to achieve the trans configuration of 3-aminocyclobutanol (B581946) derivatives involved a multi-step process commencing with the expensive starting material, 3-oxocyclobutanecarboxylic acid. This pathway utilized a Curtius rearrangement, a reaction where an acyl azide (B81097) is converted to an isocyanate, to introduce the nitrogen functionality. Following this, a reduction step yielded cis-3-tert-butoxycarbonylamino cyclobutanol. To obtain the desired trans isomer, a Mitsunobu reaction was employed to invert the stereochemistry at one of the chiral centers. The final steps involved hydrolysis and the removal of the tert-butoxycarbonyl protecting group to yield the target aminocyclobutanol.

Current State-of-the-Art Synthesis Approaches

Modern synthetic strategies for trans-3-Amino-3-methylcyclobutanol hydrochloride focus on more efficient and stereoselective methods, including cyclization reactions, functional group interconversions, and refined stereoselective techniques.

The construction of the cyclobutane (B1203170) ring is a critical aspect of the synthesis. A common and effective method involves the cyclization of suitable acyclic precursors. One prevalent approach begins with a cyclobutanone (B123998) derivative, which is then reacted with an amine source, such as ammonia (B1221849), to form an intermediate that can be subsequently reduced to the desired aminocyclobutanol. Another advanced strategy for forming the cyclobutane ring is the photochemical [2+2] cycloaddition, which can provide a direct route to the core structure.

Table 1: Overview of Cyclization Strategies

| Strategy | Description | Precursors | Key Intermediates |

|---|---|---|---|

| Intramolecular Cyclization | Reaction of a cyclobutanone derivative with an amine source followed by reduction. | Cyclobutanone derivatives, ammonia or other amine sources. | Cyclobutanimine or enamine intermediates. |

| Photochemical [2+2] Cycloaddition | Light-induced reaction between two alkene-containing molecules to form a cyclobutane ring. | Appropriately substituted alkenes. | Substituted cyclobutane derivatives. |

Functional group interconversions are essential for elaborating the cyclobutane core and introducing the required amino and hydroxyl groups with the correct stereochemistry. These transformations can include the conversion of a hydroxyl group into a better leaving group, such as a halide, to facilitate nucleophilic substitution. For instance, thionyl chloride can be used to convert a hydroxyl group to a chloride. The reduction of other nitrogen-containing functional groups, such as azides or oximes, to the corresponding amine is also a key strategy.

Table 2: Key Functional Group Interconversions

| Transformation | Reagents and Conditions | Purpose |

|---|---|---|

| Hydroxyl to Halide | Thionyl chloride (SOCl₂) | Activation of the hydroxyl group for substitution. |

| Oxidation of Amino Group | Not specified in search results | Can be used to form oximes or nitriles. |

| Reduction of Azide to Amine | H₂, Pd/C; LiAlH₄ | Introduction of the primary amine. |

Achieving the specific trans stereochemistry is a primary challenge in the synthesis of 3-Amino-3-methylcyclobutanol hydrochloride. The Mitsunobu reaction is a powerful and frequently utilized method for inverting the stereochemistry of a secondary alcohol. This reaction allows for the conversion of a cis-alcohol precursor to the desired trans-product with a high degree of stereocontrol.

A notable synthetic route employs a Mitsunobu reaction on cis-3-dibenzyl amino butyl alcohol with a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, in the presence of a condensing agent like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). This results in the formation of the trans-ester with inverted stereochemistry. Subsequent hydrolysis of the ester under basic conditions, for example with sodium hydroxide (B78521) or potassium hydroxide, yields trans-3-dibenzyl cyclobutanol.

The final step in this sequence is the removal of the benzyl (B1604629) protecting groups from the nitrogen atom. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) or palladium hydroxide catalyst under a hydrogen atmosphere. This debenzylation step unmasks the primary amine, which can then be converted to the hydrochloride salt.

Table 3: Stereoselective Synthesis of trans-3-Aminocyclobutanol

| Step | Reaction | Reagents and Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 1 | Mitsunobu Reaction | cis-3-dibenzyl cyclobutanol, triphenylphosphine, p-nitrobenzoic acid, condensing agent in tetrahydrofuran. | 85% | Not specified | |

| 2 | Hydrolysis | trans-3-dibenzyl cyclobutyl p-nitrobenzoate hydrochloride, tetrahydrofuran, water, sodium hydroxide or potassium hydroxide, reflux. | 90-92% | Not specified |

| 3 | Debenzylation | trans-3-dibenzylcyclobutanol, isopropanol (B130326), 10% palladium on carbon, hydrogen gas (1.0-1.2 MPa), 30-45°C. | 88% | 99.6% (GC) | |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the stereoselective synthesis involving the Mitsunobu reaction, the choice of solvent and temperature is critical. For instance, polar aprotic solvents like dimethylformamide (DMF) can stabilize the transition state that favors the desired trans product. Temperature control during hydrogenation for benzyl removal is also important to prevent ring strain-induced rearrangements, with a temperature range of 30-45°C being optimal.

Following the synthesis of the free amine, the formation of the hydrochloride salt is a key purification step. This is typically achieved by treating the reaction mixture with methanolic HCl to a pH of 2-3, which leads to quantitative salt formation without causing epimerization. Further purification can be achieved through crystallization. The use of isopropanol as an antisolvent has been shown to be effective for crystallizing the hydrochloride salt while removing impurities. A staged cooling profile, involving initial rapid cooling, followed by a period of warming to allow for Ostwald ripening, and a final cooling step, can maximize both crystal quality and recovery yield.

Chemical Reactivity and Derivatization of Trans 3 Amino 3 Methylcyclobutanol Hydrochloride

Reaction Pathways of the Amino Functionality

The primary amino group, located on a sterically hindered tertiary carbon atom, is a key site for derivatization. Its reactivity is governed by its nucleophilicity and the stereoelectronic environment imposed by the cyclobutane (B1203170) scaffold.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the amino group is not a typical pathway. Instead, the amino group is chemically converted into a good leaving group, which is then displaced by a nucleophile. A primary method for this transformation is diazotization.

Treatment of a primary aliphatic amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) yields a highly unstable diazonium salt. organic-chemistry.orgmasterorganicchemistry.com For aliphatic amines, this intermediate readily loses dinitrogen gas (N₂) to form a carbocation. organic-chemistry.orgyoutube.com This carbocation can then be attacked by various nucleophiles present in the reaction medium.

However, the carbocations generated from simple aliphatic amines are notoriously prone to rearrangement and elimination, often leading to a mixture of products. organic-chemistry.orgnih.gov In the case of trans-3-Amino-3-methylcyclobutanol, the resulting tertiary cyclobutyl cation would be subject to these competing pathways. Recent advancements have shown that conducting the diazotization in specific solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can enhance selectivity by stabilizing the carbocation and limiting the availability and nucleophilicity of counter-ions, thereby favoring controlled substitution reactions. nih.gov

Table 1: Potential Nucleophilic Substitution Products via Diazotization

| Reagent(s) | Nucleophile | Potential Product | Reaction Type |

|---|---|---|---|

| NaNO₂, HCl, H₂O | Cl⁻, H₂O | trans-3-Chloro-3-methylcyclobutanol, trans-3-Methylcyclobutane-1,3-diol | Substitution (SN1) |

| NaNO₂, HBF₄ | F⁻ | trans-3-Fluoro-3-methylcyclobutanol | Substitution (Schiemann-type) libretexts.org |

Oxidation Reactions (e.g., to Oximes or Nitriles)

The primary amino group can be oxidized to higher oxidation states, such as oximes or nitriles. The specific product depends on the choice of oxidizing agent and reaction conditions.

The conversion of primary amines to oximes can be achieved using molecular oxygen as a green oxidant. nih.govresearchgate.net A catalytic system employing 1,1-diphenyl-2-picrylhydrazyl (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) has been shown to be effective for the aerobic oxidation of various alicyclic amines. nih.govacs.org This method is noted for its high efficiency and chemoselectivity, proceeding under relatively mild conditions. The proposed mechanism involves electron transfer from the amine to DPPH, forming an α-aminoalkyl radical that reacts with oxygen to ultimately yield the oxime. nih.gov

Further oxidation can lead to the formation of nitriles. A variety of methods exist for this transformation, including the use of transition-metal catalysts or potent oxidizing agents. researchgate.net For instance, copper-catalyzed systems using molecular oxygen as the terminal oxidant have demonstrated broad applicability for converting benzylic, allylic, and aliphatic primary amines into their corresponding nitriles. researchgate.net Metal-free alternatives, such as using trichloroisocyanuric acid (TCCA), are also effective. researchgate.net

Formation of Amides and Other Nitrogen-Containing Derivatives

One of the most fundamental reactions of the primary amino group is acylation to form amides. This reaction involves the nucleophilic attack of the amine onto an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated in situ by a coupling reagent. organic-chemistry.orghighfine.com

Due to the steric hindrance around the amino group in trans-3-Amino-3-methylcyclobutanol, standard acylation methods may proceed slowly or require forcing conditions. researchgate.netresearchgate.net For challenging couplings involving sterically hindered amines, specialized protocols are often employed. researchgate.net These can include the use of highly reactive coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the in-situ formation of acyl fluorides, which react with amines at elevated temperatures to yield the desired amide. highfine.comresearchgate.net

Table 2: Common Reagents for Amide Formation

| Acylating Agent / Method | Reagent Class | Typical Conditions |

|---|---|---|

| Acetyl Chloride | Acyl Halide | Aprotic solvent, non-nucleophilic base (e.g., triethylamine) |

| Acetic Anhydride | Acid Anhydride | Aprotic solvent, optional base |

| Carboxylic Acid + EDC/HOBt | Carbodiimide Coupling | Aprotic solvent (e.g., DMF, DCM) |

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group provides a second site for derivatization, enabling transformations such as reduction (deoxygenation), esterification, and etherification.

Reduction Reactions (e.g., to Cyclobutanol Derivatives)

The term "reduction" applied to an alcohol functional group typically refers to its removal and replacement with a hydrogen atom, a process known as deoxygenation. thieme-connect.de While the starting material is a cyclobutanol derivative, deoxygenation would lead to a different derivative, specifically 1-amino-1-methylcyclobutane.

Direct deoxygenation of unactivated aliphatic alcohols is challenging due to the poor leaving group ability of the hydroxyl moiety. organic-chemistry.org Consequently, the reaction is almost always performed via a two-step sequence: conversion of the hydroxyl into a more reactive intermediate, followed by reductive cleavage. thieme-connect.de

A classic approach is the Barton-McCombie deoxygenation, which involves forming a thiocarbonyl derivative (e.g., a xanthate ester) that is subsequently reduced with a radical initiator and a hydrogen atom donor. More recent protocols offer milder and more practical alternatives. One such method involves the conversion of the alcohol to its benzoate ester, followed by a photocatalytic reductive cleavage using a potent single-electron transfer (SET) reductant generated from formate salts. nih.govresearchgate.net This modern approach is effective for a wide range of alcohols and avoids the use of toxic reagents. nih.gov

Esterification and Etherification

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. youtube.comyoutube.comyoutube.com Given the steric hindrance of the secondary alcohol in the subject molecule, driving the reaction to completion may require removal of water or the use of a large excess of one reactant.

For sterically hindered alcohols, alternative methods are often more efficient. One strategy involves activating the carboxylic acid with 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) to form a benzotriazole ester in situ. This activated intermediate then reacts with the alcohol, often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), to yield the final ester product. researchgate.net

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished via methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method can be limited by competing elimination reactions, particularly with secondary alkyl halides or hindered alkoxides.

Halogenation (e.g., Conversion to Halides)

The conversion of the hydroxyl group in trans-3-Amino-3-methylcyclobutanol hydrochloride to a halide is a pivotal transformation for further synthetic manipulations. A common reagent for this purpose is thionyl chloride (SOCl₂), which can replace the hydroxyl group with a chlorine atom.

The reaction of β-amino alcohols with thionyl chloride can proceed through different mechanistic pathways, potentially leading to the formation of the desired chloroamine or a cyclic sulfite derivative, an oxathiazolidine-2-oxide. The outcome is often influenced by the reaction conditions, particularly the presence or absence of a base.

In the absence of a base, the reaction is initiated by the attack of the hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion to form a chlorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the amino group can lead to the formation of the cyclic oxathiazolidine-2-oxide. Alternatively, an intermolecular attack by a chloride ion can result in the formation of the desired trans-1-chloro-3-methylcyclobutanamine hydrochloride.

To favor the formation of the halide, the reaction is typically carried out under conditions that promote nucleophilic substitution. This can involve the use of a solvent that facilitates the S(_N)2 pathway and controlling the stoichiometry of the reagents. The stereochemistry at the carbon bearing the hydroxyl group is a critical aspect of this transformation. If the reaction proceeds through an S(_N)2 mechanism, an inversion of configuration at that stereocenter is expected.

Table 1: Potential Halogenation Reaction of trans-3-Amino-3-methylcyclobutanol *

| Reactant | Reagent | Potential Product | Key Considerations |

| trans-3-Amino-3-methylcyclobutanol | Thionyl Chloride (SOCl₂) | cis-3-Amino-1-chloro-3-methylcyclobutane | Potential for inversion of stereochemistry via S(_N)2 mechanism. |

| trans-3-Amino-3-methylcyclobutanol | Phosphorus Tribromide (PBr₃) | cis-3-Amino-1-bromo-3-methylcyclobutane | Alternative reagent for bromination, also potentially proceeding with inversion. |

It is important to note that the strained nature of the cyclobutane ring can influence the reaction rates and the stability of intermediates, potentially leading to rearrangements.

Transformations of the Cyclobutane Ring System

The inherent ring strain of the cyclobutane system in this compound makes it susceptible to various ring transformation reactions, including ring expansion and contraction.

One of the most relevant transformations for aminocycloalkanes is the Demjanov rearrangement . This reaction involves the diazotization of a primary amine with nitrous acid (HNO₂) to form a diazonium salt, which then undergoes rearrangement with the loss of nitrogen gas. In the case of trans-3-Amino-3-methylcyclobutanol, this reaction could potentially lead to ring expansion, forming a cyclopentanol derivative, or ring contraction to a cyclopropylmethanol derivative. The Tiffeneau-Demjanov rearrangement is a variation that can be used to convert a 1-aminomethyl-cycloalkanol to a ring-expanded ketone.

The course of the rearrangement is influenced by the migratory aptitude of the adjacent carbon atoms. In this specific molecule, the migration of the C1-C2 or C1-C4 bond would lead to a ring-expanded carbocation, which can then be trapped by water to yield a cyclopentanol. The regioselectivity of this rearrangement can be influenced by the substitution pattern on the ring.

Table 2: Potential Ring Transformation Reactions

| Reaction Type | Reagents | Potential Products |

| Demjanov Rearrangement | Nitrous Acid (HNO₂) | 3-Methylcyclopentanol isomers, (1-methylcyclopropyl)methanol |

| Ring Contraction (via other methods) | e.g., Photochemical methods | Cyclopropane derivatives |

It is crucial to recognize that these are potential transformations, and the actual outcome would depend on the specific reaction conditions and the inherent electronic and steric factors of the molecule.

Stereochemical Implications in Chemical Transformations

The stereochemistry of this compound plays a defining role in its chemical transformations. The molecule possesses two stereocenters (C1 and C3), and the trans relationship between the amino and hydroxyl groups is a key feature.

In reactions involving nucleophilic substitution at the carbon bearing the hydroxyl group (C1), the stereochemical outcome is dictated by the reaction mechanism.

S(_N)2 Reactions: A bimolecular nucleophilic substitution (S(_N)2) reaction will proceed with an inversion of configuration at the reacting center. For example, the halogenation with thionyl chloride, if it follows an S(_N)2 pathway, would convert the trans-alcohol into a cis-halide. This is because the nucleophile (chloride ion) attacks from the side opposite to the leaving group.

S(_N)1 Reactions: A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a planar carbocation intermediate. This would lead to a loss of stereochemical information, resulting in a racemic mixture of products. Given the stability of secondary carbocations on a cyclobutane ring, an S(_N)1 pathway is less likely under standard halogenation conditions but could be favored with reagents that promote carbocation formation.

In the context of ring transformations like the Demjanov rearrangement, the stereochemistry of the starting material can significantly influence the stereochemistry of the products. The migration of a bond occurs in a concerted fashion with the departure of the nitrogen gas, and the stereochemical information from the starting material can be transferred to the product. The stereospecificity of the Tiffeneau-Demjanov rearrangement has been noted to proceed with retention of configuration of the migrating group.

Table 3: Stereochemical Outcomes in Key Reactions

| Reaction Type | Mechanism | Expected Stereochemical Outcome at C1 |

| Halogenation (e.g., with SOCl₂) | S(_N)2 | Inversion of configuration (trans to cis) |

| Halogenation (under S(_N)1 conditions) | S(_N)1 | Racemization |

| Tiffeneau-Demjanov Rearrangement | Concerted migration | Retention of configuration of the migrating group |

Understanding and controlling the stereochemical outcomes of these reactions are paramount for the application of this compound as a building block in the synthesis of complex, stereochemically defined molecules.

Applications of Trans 3 Amino 3 Methylcyclobutanol Hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block

trans-3-Amino-3-methylcyclobutanol hydrochloride serves as a quintessential chiral building block in asymmetric synthesis. A chiral building block, or synthon, is a molecule that possesses one or more stereocenters and is used as a starting material to introduce chirality into a larger, more complex molecule. The trans configuration of the amino and hydroxyl groups on the cyclobutane (B1203170) ring of this compound provides a rigid and predictable three-dimensional arrangement. nih.gov This stereochemical control is crucial in the synthesis of molecules where biological activity is dependent on a specific enantiomer or diastereomer.

The presence of both an amino group and a hydroxyl group allows for orthogonal chemical transformations. This means that one functional group can be reacted selectively while the other remains protected, enabling sequential and controlled modifications to build complex structures. Chiral cyclobutane synthons, derived from natural precursors like α-pinene and (-)-verbenone, have been instrumental in the stereoselective synthesis of compounds such as dehydro amino acids. researchgate.net The chirality inherent in these building blocks can effectively induce the formation of new chiral centers in subsequent reaction steps. researchgate.net

Synthesis of Complex Molecular Architectures

The combination of a strained cyclobutane ring and reactive functional groups makes this compound a versatile precursor for synthesizing intricate molecular designs. smolecule.com The cyclobutane framework imparts conformational rigidity, which is a desirable trait in drug design for optimizing binding to biological targets like enzymes and receptors. nih.gov Synthetic chemists utilize this building block to access novel chemical space, moving beyond traditional flat, aromatic structures.

The compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution, to create a range of derivatives. sigmaaldrich.com For instance, the hydroxyl group can be converted to a leaving group for substitution reactions, while the amino group can participate in amide bond formation or nucleophilic additions. These transformations are foundational to its use in constructing larger, polyfunctional molecules. smolecule.com

In medicinal chemistry, the introduction of a cyclobutane fragment is a recognized strategy for achieving conformational restriction in a molecule. google.com This can lead to improved potency and selectivity for a biological target. This compound is considered a valuable precursor for drug development due to its unique structural features and potential therapeutic applications. nih.govsigmaaldrich.com

While specific examples detailing the use of this compound are often found within proprietary patent literature, the utility of closely related analogs is well-documented. For example, the related compound trans-3-aminocyclobutanol is a known intermediate in the synthesis of inhibitors for the TEC Kinase enzyme family, which are targets for treating autoimmune diseases and cancers. nih.gov This highlights the potential of aminocyclobutanol scaffolds in the generation of pharmaceutically relevant compounds. Research indicates that the unique structure of these compounds may allow them to modulate enzyme activities or receptor functions, making them candidates for further exploration in drug discovery.

The application of chiral compounds is a significant and growing area within the agrochemical industry, as the biological activity of pesticides and herbicides is often linked to a specific stereoisomer. nih.gov However, the specific use of this compound in the synthesis of agrochemicals is not extensively documented in publicly available scientific literature. While phenolic compounds and various heterocycles are common intermediates in the production of commercial agrochemicals, the role of this specific cyclobutane derivative remains a niche area. chemistryviews.org

Similarly, in the realm of specialty chemicals, cyclobutane derivatives are exploited for creating materials with unique properties, such as stress-responsive polymers. google.com The inherent ring strain and compact structure of the cyclobutane motif can impart novel characteristics to materials. Despite this, detailed research findings on the application of this compound for these purposes are not widely reported.

Development of Cyclobutane-Containing Bioactive Molecules

Complex natural products containing cyclobutane subunits often display fascinating and potent biological effects. nih.gov For example, cyclobutane-containing alkaloids isolated from terrestrial and marine species have been shown to possess antimicrobial, antibacterial, and antitumor activities. sigmaaldrich.com The synthesis of these and other bioactive molecules often relies on the use of chiral cyclobutane building blocks to install the core four-membered ring with the correct stereochemistry. The development of synthetic methods to create these strained ring systems is an active area of research, aiming to provide access to a wider array of novel and structurally diverse compounds for biological screening. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1403766-99-3 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | (1r,3r)-3-amino-3-methylcyclobutan-1-ol hydrochloride |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Data sourced from commercial supplier information. google.com

Table 2: Potential Synthetic Transformations

| Reaction Type | Reagents & Conditions | Potential Products |

| Oxidation | Potassium permanganate (B83412) in acidic medium | Corresponding ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride in anhydrous ether | Cyclobutanol derivatives |

| Substitution | Halogenating agents (e.g., thionyl chloride) | Halogenated cyclobutane derivatives |

| Amide Coupling | Activated carboxylic acid, coupling agents | N-acylated cyclobutane derivatives |

This table outlines general reaction types applicable to the functional groups present in the molecule.

Biological Activity and Mechanistic Studies of Trans 3 Amino 3 Methylcyclobutanol Hydrochloride and Its Analogues

Investigation of Interactions with Biological Targets

The biological activity of trans-3-Amino-3-methylcyclobutanol hydrochloride and its analogues is predicated on their ability to interact with specific biological macromolecules, thereby modulating their function. The constrained cyclobutane (B1203170) core plays a crucial role in presenting key pharmacophoric groups—the amino and hydroxyl moieties—in a defined spatial orientation, which can facilitate precise interactions with the binding sites of enzymes and receptors.

Enzyme Inhibition Studies (e.g., Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS), Akt Activity, 3C-like Protease (3CLP))

While specific inhibitory data for this compound against Hematopoietic Prostaglandin D Synthase (H-PGDS), Akt, and 3C-like Protease (3CLP) is not extensively documented in publicly available literature, the study of analogous structures provides a strong rationale for investigating such activities.

Hematopoietic Prostaglandin D Synthase (H-PGDS): H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. nih.govresearchgate.net The development of H-PGDS inhibitors is a therapeutic strategy for conditions like asthma and allergic rhinitis. The rigid scaffold of aminocyclobutanol derivatives could be exploited to design specific inhibitors that fit into the enzyme's active site.

Akt Activity: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. aginganddisease.orgnih.gov Its dysregulation is implicated in numerous diseases, including cancer. nih.gov Various small molecules can modulate this pathway, and the potential for aminocyclobutanol derivatives to influence Akt activity, either directly or indirectly, remains an area of interest for therapeutic development.

3C-like Protease (3CLP): The 3C-like protease is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. acs.orgnih.govbohrium.comwikipedia.org Notably, cyclopropane-based compounds have been successfully developed as potent inhibitors of coronavirus 3CLpro. acs.org This success with a similarly strained small ring system suggests that cyclobutane scaffolds, such as that found in this compound, could serve as a foundation for the design of novel 3CLP inhibitors. The defined stereochemistry of the cyclobutane ring could enable precise interactions with the protease's active site.

A comparative look at the inhibitory activities of related small ring compounds is presented in the table below.

| Enzyme Target | Compound Class | Reported Activity |

| 3C-like Protease | Cyclopropane-based inhibitors | Potent inhibition of SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases, with some compounds exhibiting EC50 values in the nanomolar range. acs.org |

| H-PGDS | Alkaloid extracts | An alkaloid extract from Combretum molle exhibited 70% inhibition of H-PGDS with an IC50 of 13.7 µg/ml. nih.govresearchgate.net |

| Akt Signaling | Various small molecules | Compounds like Am80 have been shown to activate the PI3K/Akt signaling pathway. researchgate.net |

Receptor Ligand Binding and Modulation

The specific binding of this compound to receptors is not well-characterized. However, the aminocyclobutanol moiety is a valuable pharmacophore for interacting with various receptor types. The amino group can act as a hydrogen bond donor or acceptor and can be protonated to form ionic interactions, while the hydroxyl group can also participate in hydrogen bonding. The rigid cyclobutane skeleton positions these functional groups in a fixed orientation, which can enhance binding affinity and selectivity for a specific receptor subtype.

For instance, analogues of the dopamine (B1211576) D2/D3 receptor agonist sumanirole (B131212) have been synthesized and studied, revealing that modifications to the core structure can influence binding affinity and functional activity at these receptors. nih.gov This highlights the potential for cyclobutane-containing molecules to be tailored for specific receptor interactions.

Elucidation of Biological Pathways and Effects

The biological pathways affected by cyclobutane-containing compounds are diverse and depend on the other functional groups present in the molecule. As discussed, these can range from inflammatory pathways involving prostaglandins (B1171923) to cell survival pathways regulated by Akt and viral replication machinery.

Structure-Activity Relationship (SAR) Studies of Cyclobutane Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. wikipedia.orgdrugdesign.orgmans.edu.eg For cyclobutane derivatives, SAR studies focus on several key aspects:

Stereochemistry of the Ring: The cis or trans orientation of substituents on the cyclobutane ring is often critical for biological activity. This was observed in the combretastatin (B1194345) analogues, where the relative stereochemistry of the aryl groups on the cyclobutane ring impacted their cytotoxic effects. nih.govru.nl

Nature and Position of Substituents: The type and placement of functional groups on the cyclobutane ring dictate the molecule's interactions with its biological target. For example, in aminocyclopentitol glycosidase inhibitors, the stereochemistry of the amino group and the nature of N-alkyl substituents significantly affected inhibitory potency. nih.gov

Physicochemical Properties: The cyclobutane ring can influence properties such as solubility, lipophilicity, and metabolic stability. Replacing a flexible chain or a larger ring system with a cyclobutane can improve a compound's pharmacokinetic profile. ru.nlnih.gov

Role as a Model Compound for Cyclobutane-Based Bioactivity

This compound serves as an excellent model compound and building block for exploring the biological potential of cyclobutane-containing molecules. Its simple, well-defined structure provides a starting point for the synthesis of more complex derivatives. lifechemicals.compharmablock.com By systematically modifying the amino and hydroxyl groups or by incorporating the entire aminomethylcyclobutanol unit into larger molecules, researchers can probe the utility of the cyclobutane scaffold in various therapeutic areas. The commercial availability of this compound facilitates its use in drug discovery programs. lifechemicals.compharmablock.com

The unique three-dimensional shape of the cyclobutane ring, compared to more commonly used cyclic structures like cyclohexane (B81311) or aromatic rings, offers new opportunities for exploring chemical space and designing novel bioactive compounds. ru.nlnih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, UPLC, GC)

Chromatographic methods are essential for assessing the purity of trans-3-Amino-3-methylcyclobutanol hydrochloride and for separating it from its isomers and other impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are key techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-Phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of the compound. A C18 column is frequently used for this analysis. For the more complex challenge of separating stereoisomers (i.e., the cis and trans isomers), chiral stationary phases are required. UPLC, a higher-resolution version of HPLC, can be employed for more efficient separation and monitoring of degradation products under stress testing conditions.

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Isomeric Analysis |

|---|---|---|

| Technique | RP-HPLC | Chiral HPLC |

| Column | C18 (e.g., Waters XBridge C18, 4.6 × 150 mm, 3.5 µm) | Cellulose- or Amylose-based (e.g., Chiralpak IC, amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Acetonitrile/Phosphate Buffer or 10 mM Ammonium Acetate/Methanol | Hexane/Ethanol or similar non-polar/polar solvent mixtures |

| Detection | UV at ~210 nm | UV at ~210-220 nm |

| Purpose | Quantify chemical purity and identify non-isomeric impurities. | Separate and quantify cis/trans isomers and enantiomers. |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity analysis, particularly for assessing enantiomeric excess when using a chiral column. However, due to the low volatility and polar nature of amino alcohols, derivatization is typically required prior to GC analysis. sigmaaldrich.comthermofisher.com This process involves converting the polar amino and hydroxyl groups into less polar, more volatile derivatives using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.com

| Parameter | Typical Conditions |

|---|---|

| Derivatization | Required. Silylation with reagents like MSTFA or MTBSTFA to increase volatility. sigmaaldrich.comthermofisher.com |

| Column | 5% Phenyl Methylpolysiloxane (or similar polarity) thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) thermofisher.comresearchgate.net |

| Purpose | Analysis of volatile impurities and determination of enantiomeric excess (with a chiral column). |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-MS)

Spectroscopic techniques provide definitive information about the molecular structure and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments, confirming the presence of the cyclobutane (B1203170) ring, methyl group, and protons adjacent to the amino and hydroxyl groups.

¹³C NMR: Determines the number of chemically distinct carbon atoms in the molecule.

2D NMR (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming the trans configuration by measuring the spatial proximity between protons on the cyclobutane ring. Protons on the same side of the ring (cis) will show a NOE correlation, while those on opposite sides (trans) will not.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the molecular weight and identifying impurities.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition (C₅H₁₂ClNO).

LC-MS/MS: This tandem technique is used for impurity profiling. It can identify byproducts from the synthesis, such as cis-isomer contamination, and quantify trace-level degradants with high sensitivity using methods like Multiple Reaction Monitoring (MRM).

| Technique | Purpose in Characterization |

|---|---|

| ¹H and ¹³C NMR | Confirms the basic chemical structure and connectivity of atoms. |

| NOESY (2D NMR) | Validates the trans spatial arrangement of the functional groups on the cyclobutane ring. |

| LC-MS (HRMS) | Confirms molecular weight and elemental formula. |

| LC-MS/MS | Identifies and quantifies trace impurities and degradation products. |

Stereochemical Purity Determination

Ensuring the stereochemical purity of this compound is critical, as different stereoisomers can possess distinct biological activities and physicochemical properties. The primary methods for this determination are chiral chromatography and specific NMR techniques.

Chiral HPLC: This is the most direct and widely used method for determining stereochemical purity. By using a chiral stationary phase, the different stereoisomers (enantiomers and diastereomers) can be separated and quantified, allowing for the precise calculation of enantiomeric excess (ee) and diastereomeric ratio (dr). The choice of a cellulose- or amylose-based column is common for achieving this separation.

Nuclear Overhauser Effect Spectroscopy (NOESY): While chiral HPLC separates and quantifies isomers, NOESY serves to confirm the relative stereochemistry of the major isomer present. The absence of a cross-peak between the protons at C1 and C3 of the cyclobutane ring provides strong evidence for their trans relationship, thereby confirming the structural assignment.

Theoretical and Computational Chemistry Approaches

Conformational Analysis of the Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. masterorganicchemistry.comlibretexts.org This puckering is a dynamic process, and the ring can invert between different puckered conformations. researchgate.netacs.org For substituted cyclobutanes, the substituents can adopt either axial or equatorial positions, influencing the conformational preference of the ring.

In trans-3-Amino-3-methylcyclobutanol hydrochloride, the amino and methyl groups are on one side of the ring, and the hydroxyl group is on the other. The preferred conformation will be the one that minimizes steric interactions between the substituents. Computational studies, such as those employing ab initio methods, can predict the most stable conformation by calculating the energies of different puckered states. researchgate.netacs.orgnih.gov High-level ab initio calculations are necessary for an accurate description of the ring-puckering barrier. nih.gov

Table 1: Key Conformational Parameters of the Cyclobutane Ring

| Parameter | Description | Typical Value for Cyclobutane |

| Puckering Angle (θ) | The dihedral angle of the ring, indicating the degree of non-planarity. | 27.5°–29.6° nih.govresearchgate.net |

| Inversion Barrier | The energy required for the ring to flip from one puckered conformation to another. | ~482-518 cm⁻¹ researchgate.netacs.orgresearchgate.net |

| Substituent Position | Axial or equatorial orientation of the functional groups attached to the ring. | - |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking studies can be employed to understand how this molecule might interact with biological targets such as enzymes or receptors. smolecule.com

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor and calculating the binding energy for different orientations and conformations. The resulting docking score provides an estimate of the binding affinity.

Key interactions that can be modeled include:

Hydrogen bonding: The amino and hydroxyl groups of the molecule can act as hydrogen bond donors and acceptors.

Electrostatic interactions: The protonated amine (hydrochloride salt) will have a positive charge, leading to electrostatic interactions with negatively charged residues in the receptor binding site. americanpharmaceuticalreview.com

Hydrophobic interactions: The methyl group and the cyclobutane ring can engage in hydrophobic interactions.

These modeling studies can provide valuable insights into the potential biological activity of the compound and guide the design of new derivatives with improved binding affinities. smolecule.com The unique three-dimensional structure of the cyclobutane ring can influence its binding to biological targets. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. nih.govrsc.orgresearchgate.net For this compound, these calculations can be used to predict the pathways of reactions it might undergo, such as oxidation, reduction, or substitution. smolecule.com

By calculating the energies of reactants, transition states, and products, the feasibility of a particular reaction pathway can be assessed. nih.govresearchgate.net For instance, the oxidation of the hydroxyl group to a ketone or the substitution of the amino group can be modeled. These calculations can help in understanding the reactivity of the molecule and in designing synthetic routes to new derivatives. researchgate.net The study of amino alcohol reactions, in particular, can be complex, and computational methods can help unravel competing reaction pathways. nih.govresearchgate.net

Prediction of Biological Activity through In Silico Methods (e.g., TPSA, LogP)

In silico methods are used to predict the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). ijpbs.com Two important parameters are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with the hydrogen bonding potential of a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. ijpbs.com A lower TPSA is generally associated with better membrane permeability. researchgate.net For this compound, the presence of the amino and hydroxyl groups contributes to its TPSA.

LogP: This value represents the lipophilicity of a molecule and influences its solubility and ability to cross cell membranes. A balanced LogP is often desirable for drug candidates.

Computational tools can quickly calculate these properties for a given structure, providing an early assessment of its drug-likeness. mdpi.com For example, a low ClogP (less than 3) and high TPSA (more than 75) can suggest a lower likelihood of toxicological effects. nih.gov

Table 2: Predicted Physicochemical Properties of a Related Compound (trans-3-Amino-1-methylcyclobutanol hydrochloride)

| Property | Predicted Value | Significance |

| TPSA | 46.25 Ų chemscene.com | Indicates good potential for membrane permeability. ijpbs.com |

| LogP | 0.2803 chemscene.com | Suggests a relatively hydrophilic character. |

| Hydrogen Bond Acceptors | 2 chemscene.com | Contributes to interactions with biological targets. |

| Hydrogen Bond Donors | 2 chemscene.com | Contributes to interactions with biological targets. |

| Rotatable Bonds | 0 chemscene.com | A rigid structure can be beneficial for binding affinity. |

Patent Landscape and Commercial Research Trends

Analysis of Patent Applications for Synthesis and Applications

An analysis of the patent literature reveals a focus on the development of efficient synthetic routes to cyclobutane (B1203170) derivatives and their incorporation into a variety of therapeutic agents. While patents specifically claiming the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride are not abundant, the broader class of 3-aminocyclobutanol (B581946) derivatives is a subject of significant inventive activity.

A notable patent, CN112608243A, discloses a synthesis method for trans-3-aminobutanol, highlighting its role as a key intermediate in the preparation of Tyk2 inhibitors and certain cannabinoid compounds. google.com This patent emphasizes a novel process route with a high total molar yield, addressing common challenges in cyclobutane synthesis such as low safety, low yield, and difficulty in obtaining high-purity products. google.com The citation of several other patents within this document points to a network of intellectual property surrounding the application of these intermediates.

For instance, patents such as WO2020223538A1 by Calico Life Sciences LLC, CN111032641A by Novartis, and WO2019051265A1 by Fronthera U.S. Pharmaceuticals LLC, are cited, suggesting the utility of substituted cycloalkyls, including aminocyclobutanol derivatives, in developing modulators of various biological pathways. google.com These patents often claim large families of compounds where a cyclobutane moiety provides a rigid scaffold to orient functional groups for optimal interaction with biological targets. The core claims of these patents typically revolve around the final therapeutically active molecules rather than the intermediate itself, but the frequent appearance of the aminocyclobutanol core underscores its importance.

The following table summarizes key patent applications related to the synthesis and application of aminocyclobutanol derivatives:

| Patent Number | Assignee/Applicant | Title | Key Application/Innovation |

| CN112608243A | 深圳市华先医药科技有限公司 (Shenzhen Huaxian Pharmaceutical Technology Co., Ltd.) | Synthesis method of trans-3-aminobutanol | Discloses a novel, high-yield synthetic route for trans-3-aminocyclobutanol, identifying it as a key intermediate for Tyk2 inhibitors and cannabinoid compounds. google.com |

| WO2020223538A1 | Calico Life Sciences LLC | Substituted cycloalkyls as modulators of the integrated stress pathway | Claims compounds containing cycloalkyl moieties for modulating the integrated stress pathway, relevant to age-related diseases. The use of aminocyclobutanol derivatives is encompassed within the broader claims. google.com |

| CN111032641A | 诺华股份有限公司 (Novartis AG) | Substituted 5-cyanoindole (B20398) compounds and uses thereof | Describes 5-cyanoindole derivatives, potentially incorporating cyclobutane rings, for therapeutic applications. google.com |

| WO2019051265A1 | Fronthera U.S. Pharmaceuticals Llc | Apoptosis signal-regulating kinase inhibitors and uses thereof | Focuses on ASK1 inhibitors containing various cyclic structures, including cyclobutanes, for the treatment of diseases associated with ASK1 signaling. google.com |

Emerging Research Areas in Pharmaceutical and Agrochemical Industries

The primary driver for the commercial interest in this compound and related compounds is the pharmaceutical industry. The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for designing molecules that can interact with complex biological targets with high specificity. nih.gov

In the pharmaceutical sector , a significant emerging application is in the development of kinase inhibitors . As indicated in patent literature, trans-3-aminocyclobutanol is a key intermediate for Tyrosine Kinase 2 (Tyk2) inhibitors. google.com Tyk2 is a member of the Janus kinase (JAK) family and is involved in immune signaling pathways. Inhibitors of Tyk2 are being investigated for the treatment of autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. The cyclobutane moiety in these inhibitors serves to present key binding groups in a specific spatial orientation to fit into the ATP-binding pocket of the kinase.

Beyond Tyk2, the broader applicability of aminocyclobutane derivatives as building blocks for other kinase inhibitors is an active area of research. The ability to introduce substituents on the cyclobutane ring with well-defined stereochemistry allows for the fine-tuning of potency and selectivity.

While the application of this compound in the agrochemical industry is less documented in readily available literature, the structural motifs present in this compound are relevant to the design of new pesticides. The need for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant driver of research. The incorporation of strained ring systems like cyclobutane can lead to compounds with novel modes of action or improved physicochemical properties, such as metabolic stability in plants and insects. Research in this area is likely to be in the exploratory phase within commercial research and development laboratories.

Future Directions in Industrial and Academic Research

The future of research involving this compound and other functionalized cyclobutanes is promising, with several key directions emerging.

In industrial research , the focus will likely be on:

Scaffold Hopping and Bioisosteric Replacement: The cyclobutane ring is increasingly being used as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes. nih.govresearchgate.net This can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or improving biological activity. Future research will likely see the systematic replacement of existing scaffolds with cyclobutane moieties in known drug classes to generate novel intellectual property and improved drug candidates.

Exploration of New Target Classes: While kinase inhibitors are a current focus, the versatility of the aminocyclobutanol scaffold will be applied to other target classes. The ability to create diverse libraries of substituted cyclobutanes will facilitate high-throughput screening against a wide range of biological targets.

Process Optimization and Scale-up: As more drug candidates containing cyclobutane moieties advance through clinical trials, there will be an increased demand for efficient, cost-effective, and scalable syntheses of key intermediates like this compound. Research into novel catalytic methods and flow chemistry approaches for the synthesis of four-membered rings will be crucial.

In academic research , future directions are likely to include:

Development of Novel Synthetic Methodologies: The synthesis of substituted cyclobutanes with precise stereochemical control remains a challenge. Academic labs will continue to explore new photochemical and catalytic methods to access these structures from readily available starting materials. researchgate.net

Applications in Chemical Biology: The unique properties of the cyclobutane ring can be exploited to create novel chemical probes to study biological processes. For example, the incorporation of photo-cleavable cyclobutane rings could allow for the controlled release of bioactive molecules.

Conclusion and Future Research Directions

Summary of Current Research Gaps

Despite its availability as a chemical building block, dedicated research into the specific properties and applications of trans-3-Amino-3-methylcyclobutanol hydrochloride is limited. The existing literature provides foundational data, but a thorough exploration is necessary to fully characterize the compound. Key gaps in the current body of research are summarized below.

Table 1: Identified Research Gaps for this compound

| Area of Research | Identified Gap | Significance of Addressing the Gap |

|---|---|---|

| Reaction Chemistry | A comprehensive study of its reactivity is absent. While general reactions like oxidation, reduction, and substitution are theoretically possible, specific conditions, yields, and stereochemical outcomes are not well-documented. smolecule.com | Understanding its reaction profile would enable its use as a versatile intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals. |

| Biological Screening | There is a lack of broad-spectrum biological screening. Although its potential for biological activity is noted, specific interactions with enzymes, receptors, or other biomolecules have not been systematically investigated. smolecule.com | Comprehensive screening could uncover novel biological activities, identifying it as a lead compound for drug discovery in unforeseen therapeutic areas. |

| Pharmacokinetics | No data is available on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | ADME data is fundamental for evaluating the drug-like potential of any compound and is a prerequisite for any further development as a therapeutic agent. |

| Material Science | The potential application of this compound or its derivatives in material science, for example as a monomer in polymer synthesis, has not been explored. | The rigid cyclobutane (B1203170) core and bifunctional nature (amino and hydroxyl groups) could impart unique thermal or mechanical properties to new polymers. |

Potential for Novel Synthetic Methodologies

The synthesis of trans-3-Amino-3-methylcyclobutanol and its hydrochloride salt relies on established chemical transformations. However, there is considerable room for the development of more efficient, stereoselective, and scalable synthetic routes.

Current synthetic strategies often involve multi-step processes that may begin with precursors like 3-oxocyclobutanecarboxylic acid or employ stereochemical inversion techniques like the Mitsunobu reaction to achieve the desired trans configuration. google.com One patented method involves a three-step process starting from cis-3-dibenzyl amino butyl alcohol, utilizing a Mitsunobu reaction, followed by hydrolysis and catalytic hydrogenolysis to remove protecting groups. google.com

Future research could focus on the following areas to innovate the synthesis of this compound:

Flow Chemistry: Adapting the synthesis to a continuous flow process could enhance safety, improve reproducibility, and allow for easier scalability compared to traditional batch processing.

Biocatalysis: The use of enzymes (e.g., aminotransferases or hydrolases) could offer highly selective and environmentally friendly alternatives to traditional chemical reagents for certain steps in the synthesis.

Photochemical Approaches: Photochemical [2+2] cycloadditions are a classic method for forming cyclobutane rings and could be explored for more direct routes to functionalized precursors of the target molecule. smolecule.com

Untapped Biological Activity and Therapeutic Potential

The rigid, three-dimensional structure of the cyclobutane ring makes this compound an interesting scaffold for medicinal chemistry. The trans arrangement of the amino and hydroxyl groups provides a specific vector for interaction with biological targets. While research has noted its potential to modulate enzyme activities or receptor functions, specific therapeutic applications remain untapped. smolecule.com

Potential avenues for investigation include:

Enzyme Inhibitors: The amino alcohol motif is present in many enzyme inhibitors. This compound could serve as a starting point for developing inhibitors for proteases, kinases, or other enzyme classes where the rigid cyclobutane scaffold can confer selectivity.

Neurological Disorders: Small-molecule amino alcohols have shown activity in the central nervous system (CNS). The potential of this compound and its derivatives to interact with CNS receptors or transporters warrants investigation for conditions such as epilepsy, neuropathic pain, or depression.

Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. The unique structure could be explored as a scaffold for new antibacterial or antifungal compounds, potentially overcoming existing resistance mechanisms.

Table 2: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale for Investigation | Potential Molecular Targets |

|---|---|---|

| Oncology | Kinase inhibitors are a major class of cancer drugs. The scaffold could be elaborated to target specific kinase active sites. | Tyrosine Kinases, Serine/Threonine Kinases |

| Neuroscience | The rigid structure may allow for selective interaction with neurotransmitter receptors or ion channels. | GABA Receptors, NMDA Receptors, Voltage-gated Ion Channels |

| Infectious Diseases | The novel scaffold may inhibit essential microbial enzymes not targeted by current drugs. | Bacterial Cell Wall Synthesis Enzymes, Fungal Ergosterol Biosynthesis Pathway |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating research into this compound. Computational studies have already been used to investigate the electronic structure and ring strain of cyclobutane systems. smolecule.com For instance, s-homodesmotic methods have been used to calculate the strain energies in such derivatives. smolecule.com

A more integrated approach could revolutionize the discovery process:

Virtual Library Screening: Computational tools can be used to design a virtual library of derivatives based on the trans-3-Amino-3-methylcyclobutanol scaffold. These virtual compounds can then be docked into the active sites of known biological targets to predict binding affinity and identify promising candidates.

ADME Prediction: In silico models can predict the pharmacokinetic properties of these virtual derivatives, helping to prioritize compounds with better drug-like characteristics for synthesis.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can be employed to model proposed synthetic reactions, predict their feasibility, and understand the stereochemical outcomes, thus guiding the development of novel synthetic methodologies. smolecule.com

Refining Models with Experimental Data: The experimental results from synthesis and biological testing can be fed back into the computational models to refine their predictive accuracy, creating a continuous loop of design, synthesis, testing, and refinement.

By leveraging this integrated workflow, researchers can more efficiently navigate the vast chemical space of possible derivatives, focusing experimental resources on compounds with the highest probability of success and accelerating the journey from a simple building block to a potentially valuable therapeutic agent.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-oxocyclobutanecarboxylic acid |

| cis-3-dibenzyl amino butyl alcohol |

| Potassium permanganate (B83412) |

| Hydrogen peroxide |

| Lithium aluminum hydride |

| Sodium borohydride |

Q & A

Basic: What are the key considerations for synthesizing trans-3-Amino-3-methylcyclobutanol hydrochloride with high purity?

Methodological Answer:

Synthesis of this compound typically involves cyclobutane ring functionalization, followed by stereoselective introduction of the amino and methyl groups. Key steps include:

- Ring Formation : Use cyclobutane precursors (e.g., dimethyl trans-cyclobutane-1,2-dicarboxylate) to ensure proper stereochemistry .

- Amination : Employ reductive amination or nucleophilic substitution under controlled pH to avoid racemization .

- Salt Formation : React the free base with hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt .

- Purification : Utilize recrystallization from ethanol/water mixtures to achieve >95% purity, monitored via TLC (silica gel, ethyl acetate/acetic acid mobile phase) .

Basic: How can the purity of this compound be accurately determined?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/acetic acid/HCl/water (11:7:1:1) to detect impurities. Spots are visualized with ninhydrin-cadmium spray .

- HPLC/UPLC : Employ a C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient, and UV detection at 210 nm. Compare retention times against certified reference standards .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Basic: What spectroscopic methods are recommended for structural confirmation?

Methodological Answer:

- NMR :

- IR Spectroscopy : Detect O-H (3200–3400 cm⁻¹) and NH₃⁺ (2500–2700 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ (m/z 138 for free base) and isotopic Cl pattern .

Advanced: How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions for 14 days .

- Analytical Monitoring : Use UPLC-PDA to track degradation products. Calculate degradation kinetics (e.g., Arrhenius plots for thermal stability) .

- Storage Recommendations : Store at 2–8°C in airtight containers with desiccant to prevent hygroscopic degradation .

Advanced: How can researchers resolve stereochemical discrepancies between cis and trans isomers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate isomers. Validate with synthetic cis/trans standards .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in methanol/water .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm trans configuration .

Advanced: What strategies mitigate synthetic by-products like ring-opened impurities?

Methodological Answer:

- Reaction Optimization : Lower reaction temperatures (<0°C) during amination to prevent ring strain-induced decomposition .

- By-Product Identification : Use LC-MS to detect intermediates (e.g., m/z 121 for cyclobutane ring-opened fragments) .

- Purification : Employ preparative HPLC with a polar stationary phase (e.g., HILIC) to isolate the target compound .

Advanced: How can solubility challenges in aqueous buffers be overcome for biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in PBS (pH 7.4) .

- pH Adjustment : Increase solubility by adjusting to pH 4–5 (near the pKa of the amino group) .

- Cyclodextrin Complexation : Prepare a 2-hydroxypropyl-β-cyclodextrin inclusion complex to enhance aqueous stability .

Advanced: How to validate a quantitative HPLC/UPLC method for this compound?

Methodological Answer:

- Linearity : Test 0.1–100 µg/mL in triplicate (R² > 0.999) .

- Precision : Assess intra-day and inter-day variability (<2% RSD) .

- Recovery : Spike known concentrations into serum or buffer; recoveries should be 95–105% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.